molecular formula C10H11NO2S B8772882 1-carbamothioylethyl benzoate CAS No. 4917-74-2

1-carbamothioylethyl benzoate

Cat. No.: B8772882
CAS No.: 4917-74-2
M. Wt: 209.27 g/mol
InChI Key: ZZQFVQROLNTRMG-UHFFFAOYSA-N
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Description

1-Carbamothioylethyl benzoate is a thiourea-functionalized benzoate ester characterized by a carbamothioyl (-NHCOS-) group attached to the ethyl ester of benzoic acid.

Properties

CAS No.

4917-74-2

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

(1-amino-1-sulfanylidenepropan-2-yl) benzoate

InChI

InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14)

InChI Key

ZZQFVQROLNTRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=S)N)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., aqueous H₂SO₄ or HCl), the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent cleavage releases benzoic acid and 1-carbamothioylethanol .
Mechanism Steps :

  • Protonation of carbonyl oxygen.

  • Nucleophilic attack by water.

  • Formation of tetrahedral intermediate.

  • Deprotonation and ester bond cleavage.

Base-Promoted Hydrolysis

Under basic conditions (e.g., NaOH), hydroxide ions directly attack the carbonyl carbon, forming a carboxylate intermediate. The reaction yields sodium benzoate and 1-carbamothioylethanol .
Key Steps :

  • Nucleophilic attack by OH⁻.

  • Alkoxide leaving-group expulsion.

  • Deprotonation of the carboxylic acid.

Nucleophilic Substitution at the Carbamothioyl Group

The carbamothioyl (-NH-CS-O-) group reacts with nucleophiles (e.g., amines, alcohols):

  • With amines : Substitution of the thiol group forms thiourea derivatives .
    Example:
    1-carbamothioylethyl benzoate+R-NH2R-NH-CS-O-ethyl benzoate+NH3\text{1-carbamothioylethyl benzoate} + \text{R-NH}_2 \rightarrow \text{R-NH-CS-O-ethyl benzoate} + \text{NH}_3 .

  • With alcohols : Thiol exchange produces thioether esters .

Oxidation Reactions

The sulfur atom in the carbamothioyl group is susceptible to oxidation:

  • Mild oxidation (e.g., H₂O₂): Forms sulfoxide derivatives (-NH-CS(O)-O-).

  • Strong oxidation (e.g., meta-chloroperbenzoic acid): Yields sulfone derivatives (-NH-CS(O₂)-O-).

Example Reaction :
1-carbamothioylethyl benzoate+H2O21-carbamothioylethyl benzoate sulfoxide+H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{this compound sulfoxide} + \text{H}_2\text{O}.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

  • Ester bond cleavage : Releases benzoic acid and ethyl carbamate .

  • Carbamothioyl degradation : Produces NH₃ , COS , and elemental sulfur .

Products :
1-carbamothioylethyl benzoateΔC6H5COOH+NH2CO-OCH2CH3+S\text{this compound} \xrightarrow{\Delta} \text{C}_6\text{H}_5\text{COOH} + \text{NH}_2\text{CO-OCH}_2\text{CH}_3 + \text{S}.

Transesterification

In the presence of alcohols (e.g., methanol) and acid/base catalysts, the ethoxy group is replaced:
1-carbamothioylethyl benzoate+CH3OHmethyl benzoate+1-carbamothioylethanol\text{this compound} + \text{CH}_3\text{OH} \rightarrow \text{methyl benzoate} + \text{1-carbamothioylethanol} .

Mechanistic Insights

  • Hydrolysis : Follows tetrahedral intermediate pathways common to esters .

  • Oxidation : Proceeds via electrophilic sulfur activation, forming S-O bonds.

  • Substitution : Driven by the nucleophilicity of the attacking agent and the leaving-group ability of the thiolate.

Mechanism of Action

The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-carbamothioylethyl benzoate and related compounds:

Compound Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Benzoate ester, carbamothioyl (-NHCOS-) ~195 (estimated) Hypothesized enhanced lipophilicity
Ethyl 4-(carbamoylamino)benzoate Benzoate ester, carbamoyl (-NHCONH-) 208.21 Aquaporin inhibitor; moderate solubility in polar solvents
Methyl benzoate Benzoate ester, methyl group 136.15 Fragrance agent (cananga-like odor)
Benzyl benzoate Benzoate ester, benzyl group 212.25 Antiparasitic agent; balsamic odor
Ethyl 4-(dimethylamino)benzoate Benzoate ester, dimethylamino group 193.25 High reactivity in resin polymerization

Key Observations :

  • Carbamothioyl vs.
  • Alkyl vs. Aromatic Substituents : Benzyl and hexyl benzoates exhibit stronger odors and lower polarity than methyl or ethyl analogs, aligning with their use in fragrances .
Enzyme Inhibition and Receptor Interactions

Ethyl 4-(carbamoylamino)benzoate derivatives have demonstrated selective inhibition of aquaporin-3 and aquaporin-7, with IC₅₀ values in the micromolar range. The carbamoyl group facilitates hydrogen bonding with aquaporin channels, suggesting that this compound might exhibit similar or enhanced activity due to sulfur’s stronger hydrogen-bond acceptor capacity .

Polymerization and Material Science

Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving a 15–20% higher degree of conversion. This highlights the role of benzoate esters with electron-donating groups (e.g., dimethylamino) in enhancing reactivity .

Microbial Degradation

Benzoate derivatives are metabolized via the benzoate pathway in Rhodococcus sp. CS-1, with 13–15% of microbial genes dedicated to aromatic compound degradation. Thiourea derivatives like this compound may exhibit slower degradation rates due to sulfur’s resistance to oxidative cleavage .

Physical and Chemical Properties

Solubility and Lipophilicity
  • This compound : Estimated logP ~2.5 (higher than carbamoyl analogs due to sulfur’s lipophilicity).
  • Ethyl 4-(carbamoylamino)benzoate: Water solubility ~1.2 mg/mL, logP ~1.8 .
  • Benzyl benzoate : Insoluble in water; logP ~3.5 .
Thermal Stability

Methyl and ethyl benzoates decompose at ~200°C, while carbamoyl/carbamothioyl derivatives show higher thermal stability (>250°C) due to strong intermolecular hydrogen bonding .

Q & A

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate metabolomics (e.g., benzoate degradation pathways) with microbiome data to identify host-microbe interactions. Tools like M2IA enable correlation networks between microbial taxa and metabolic fluxes. Validate findings using isotopic tracing (<sup>13</sup>C-labeled benzoate) .

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